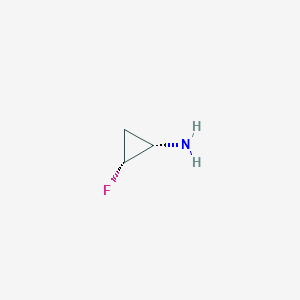

(1S,2R)-2-Fluorocyclopropanamine

Description

Properties

Molecular Formula |

C3H6FN |

|---|---|

Molecular Weight |

75.08 g/mol |

IUPAC Name |

(1S,2R)-2-fluorocyclopropan-1-amine |

InChI |

InChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2/t2-,3+/m1/s1 |

InChI Key |

TUKJTSUSKQOYCD-GBXIJSLDSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]1F)N |

Canonical SMILES |

C1C(C1F)N |

Origin of Product |

United States |

The Ascendance of Fluorinated Cyclopropylamine Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy in drug design, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. mdpi.com The cyclopropyl (B3062369) group, a three-membered ring, is another privileged motif in medicinal chemistry. longdom.org Its rigid structure can lock a molecule into a specific conformation, which can be crucial for binding to a biological target. The combination of these two features in fluorinated cyclopropylamine (B47189) scaffolds creates a powerful tool for medicinal chemists. These structural units merge the distinctive properties of fluorine atoms and cyclopropyl rings, leading to significant interest from both the medicinal and synthetic chemistry communities. thieme.de

The cyclopropylamine moiety itself is a valuable component in the synthesis of various pharmaceuticals, including antidepressants and antiviral agents. longdom.org The strained nature of the cyclopropane (B1198618) ring enhances its chemical reactivity, making it a versatile intermediate. longdom.org When fluorine is introduced into this scaffold, it can profoundly influence the molecule's electronic properties and biological activity.

The Critical Role of Chirality in Fluorinated Cyclopropanamine Research

The focus on specific chiral isomers, such as (1S,2R)-2-Fluorocyclopropanamine, stems from the stereo-specific nature of biological systems. Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological activities. One enantiomer might be therapeutically active, while the other could be inactive or even cause undesirable side effects. Therefore, the ability to synthesize and study stereochemically pure compounds is paramount in drug discovery.

Dedicated research into chiral fluorinated cyclopropanamine derivatives is driven by the need to understand how the spatial arrangement of the fluorine and amine groups on the cyclopropane (B1198618) ring affects interactions with biological targets. For instance, in the development of serotonin (B10506) 2C (5-HT2C) receptor agonists, the specific stereochemistry of fluorinated cyclopropylamine (B47189) derivatives was found to be crucial for potency. nih.gov This highlights the necessity of stereochemical control in the synthesis of these compounds to isolate the most effective and selective therapeutic agents. The development of chiral selectors and chiral stationary phases has been instrumental in the separation and analysis of such chiral molecules. nih.gov

Charting the Course: the Historical Development of Stereocontrolled Fluorocyclopropane Synthesis

Stereoselective Cyclopropanation Approaches

Biocatalytic Strategies Utilizing Engineered Enzymes

Biocatalysis has surfaced as a powerful tool for stereoselective cyclopropanation reactions, offering high activity and stereoselectivity under mild conditions. utdallas.edu Engineered heme-containing proteins, in particular, have demonstrated significant promise in catalyzing these transformations. utdallas.edunih.gov

Engineered variants of myoglobin (B1173299) (Mb) have been successfully employed to catalyze the cyclopropanation of fluorinated olefins with exceptional levels of diastereo- and enantiocontrol. nih.gov While wild-type myoglobin shows no activity, strategic mutations within the active site can induce and enhance catalytic function. utdallas.edu For instance, mutations at positions H64 and V68 have been shown to have a synergistic effect, enabling the cyclopropanation of β,β-difluoro-styrene in the presence of diazoacetonitrile. utdallas.edu Further optimization through site-directed mutagenesis can lead to biocatalysts capable of affording the desired cyclopropane products with high yields and stereoselectivities. utdallas.edu

A notable application of this technology is the gram-scale synthesis of a key gem-difluorinated cyclopropane intermediate, demonstrating the scalability and practical utility of this biocatalytic approach for preparing fluorinated bioactive molecules. nih.gov It is also possible to achieve opposite enantioselectivity by using different myoglobin variants, providing access to both enantiomers of the target molecule. utdallas.edu

The choice of diazo reagent is critical in myoglobin-catalyzed cyclopropanations. Diazoacetonitrile has been found to offer a broader substrate scope compared to diazoesters like ethyl diazoacetate, which is attributed to the enhanced electrophilicity and smaller steric profile of the resulting carbene intermediate. utdallas.edu This allows for the cyclopropanation of a wider range of fluorinated alkenes with excellent diastereo- and enantiocontrol, achieving up to 99:1 diastereomeric ratio (d.r.) and 99% enantiomeric excess (e.e.). nih.gov This biocatalytic system provides a route to fluorinated cyclopropanes that are not readily accessible through traditional chemocatalytic methods. nih.gov

| Substrate | Diazo Reagent | Myoglobin Variant | Yield (%) | d.r. | e.r. |

| β,β-difluoro-styrene | Diazoacetonitrile | Mb(H64A,V68G) | 10 | >99:1 | >99:1 |

| β,β-difluoro-styrene | Diazoacetonitrile | Mb(H64V,V68G) | 14 | >99:1 | 97:3 |

| β,β-difluoro-styrene | Diazoacetonitrile | Optimized Variant | 46 (isolated) | >99:1 | >99:1 |

| β,β-difluoro-styrene | Diazoacetonitrile | L29V,F33A,H64T,V68L | 46 | >99:1 | >99:1 |

Table 1. Myoglobin-catalyzed stereoselective cyclopropanation of β,β-difluoro-styrene. Data sourced from utdallas.edu.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are a well-established and reliable method for inducing asymmetry in chemical reactions. williams.edu They are temporarily attached to a substrate, direct the stereochemical course of a reaction, and are subsequently removed, often with the possibility of recycling. williams.edusigmaaldrich.com

Oxazolidinones, first introduced by Evans in 1981, are among the most widely used chiral auxiliaries in asymmetric synthesis. researchgate.net Their rigid structure allows for predictable and highly effective stereochemical control in a variety of transformations, including aldol (B89426) additions, Michael additions, and cyclopropanations. williams.edusigmaaldrich.comresearchgate.net The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite face. williams.edu This strategy has been successfully applied to the synthesis of a wide range of chiral molecules. sigmaaldrich.com While specific examples for the direct synthesis of this compound using this method are not detailed in the provided search results, the general principles of oxazolidinone-mediated asymmetric synthesis are highly relevant and have been applied to the synthesis of other fluorinated cyclopropanes. acs.org

| Reaction Type | Chiral Auxiliary | Diastereomeric Excess (de) |

| Michael Addition | Oxazolidinone | 95% |

| Aldol Addition | Oxazolidinone | 98% |

Table 2. Representative diastereoselectivities achieved with oxazolidinone chiral auxiliaries in asymmetric reactions. Data sourced from sigmaaldrich.com.

Asymmetric Metal-Catalyzed Carbene Transfer Reactions

Transition metal-catalyzed carbene transfer reactions are a cornerstone of modern synthetic chemistry for the construction of cyclopropanes. oaepress.com Chiral rhodium(II) carboxylate catalysts, in particular, have proven to be highly effective for the enantioselective cyclopropanation of olefins. emory.edunih.gov

The mechanism of these reactions involves the formation of a metal-carbene intermediate from a diazo compound. wikipedia.org The chiral ligands on the metal center then control the facial selectivity of the carbene transfer to the alkene, leading to the formation of an enantiomerically enriched cyclopropane. nih.gov The choice of both the metal catalyst and the specific chiral ligand is crucial for achieving high levels of enantioselectivity. acs.org For instance, catalysts such as Hashimoto's Rh₂(S)-TCPTTL)₄ and Davies' Rh₂(S)-BTPCP)₄ have been shown to be highly efficient for the cyclopropanation of fluorinated alkenes. acs.org The development of new catalysts and a deeper understanding of the reaction mechanism continue to expand the scope and utility of this powerful synthetic methodology. oaepress.com

| Catalyst | Application | Enantiomeric Excess (ee) |

| Rh₂(S-TPPTTL)₄ | Desymmetrization of C₂ᵥ-symmetric disubstituted [2.2]paracyclophanes | 78–98% |

| Chiral Gold Complex | [4+2] Cycloadditions | Not Specified |

Table 3. Examples of asymmetric metal-catalyzed reactions. Data sourced from nih.govthieme-connect.de.

Rhodium-Catalyzed Cyclopropanation of Fluorinated Alkenes

Rhodium-catalyzed reactions represent a powerful tool for the formation of cyclopropane rings, offering high efficiency and stereoselectivity. scholaris.ca The reaction of diazo compounds with alkenes, catalyzed by chiral rhodium complexes, is a primary method for asymmetric cyclopropanation. scholaris.ca For the synthesis of fluorinated cyclopropanes, this methodology has been adapted to accommodate fluorinated alkenes.

Research has demonstrated that rhodium(II) catalysts can effectively catalyze the cyclopropanation of fluorinated olefins, providing a direct route to highly functionalized monofluorocyclopropanes. Current time information in Bangalore, IN. These reactions often proceed with good to excellent yields and can achieve high diastereoselectivities. Current time information in Bangalore, IN. The electrophilic nature of the rhodium carbene intermediate is a key factor in the successful cyclopropanation of electron-deficient alkenes, which can be challenging. scholaris.ca The use of specifically designed chiral ligands on the rhodium catalyst is crucial for inducing enantioselectivity, enabling the synthesis of specific stereoisomers. scholaris.cayoutube.com For instance, adamantylglycine-derived catalysts have shown high levels of asymmetric induction in cyclopropanations with a variety of substrates. scholaris.cayoutube.com

Table 1: Key Features of Rhodium-Catalyzed Cyclopropanation

| Feature | Description |

| Catalyst | Chiral Rhodium(II) complexes (e.g., Rh₂(S-TCPTAD)₄) |

| Reactants | Fluorinated alkene, Diazo compound (e.g., aryldiazoacetates) |

| Key Advantage | High stereoselectivity and enantioselectivity. scholaris.ca |

| Product | Polysubstituted fluorinated cyclopropanes. Current time information in Bangalore, IN. |

Chiral Dioxaborolane-Mediated Zinc Carbenoid Approaches

An effective method for the enantioselective synthesis of fluorocyclopropanes involves a modification of the Simmons-Smith reaction using zinc carbenoids in conjunction with a chiral dioxaborolane ligand. scholaris.caresearchgate.net This approach has been successfully applied to the cyclopropanation of fluoro-substituted allylic alcohols, yielding fluorocyclopropanes with high yields and excellent enantioselectivities. scholaris.caresearchgate.net

The process involves the preformation of a bis(iodomethyl)zinc (B12336892) species, which then reacts with a mixture of the fluoroallylic alcohol substrate and the chiral dioxaborolane ligand. scholaris.ca The dioxaborolane acts as a chiral controller, directing the cyclopropanation to one face of the alkene, thus establishing the desired stereochemistry. acs.org This methodology is tolerant of various substituents and has been shown to be effective for both (Z)- and (E)-fluoroalkenes. scholaris.ca The resulting fluorocyclopropyl methanols can then be further functionalized to yield the target amine.

Table 2: Enantioselective Cyclopropanation using Chiral Dioxaborolane Ligand

| Substrate Type | Ligand | Reagent | Key Outcome | Reference |

| Fluoro-substituted allylic alcohols | Chiral Dioxaborolane | Bis(iodomethyl)zinc | High yield and excellent enantioselectivity | scholaris.caresearchgate.net |

| Allylic alcohols | Chiral Dioxaborolane | Bis(iodomethyl)zinc | Enantiomerically enriched cyclopropylmethanols | acs.org |

Chiral α-Fluoro Carbanion Strategies for Stereogenic Center Construction

The construction of stereogenic centers bearing a fluorine atom can be achieved through strategies involving chiral α-fluoro carbanions. These methods rely on the generation of a chiral carbanion stabilized by an adjacent electron-withdrawing group, which is then trapped by an electrophile.

One such approach utilizes α-sulfonyl carbanions. acs.org Enantiomerically pure triflones (R¹CH(R²)SO₂CF₃) can be synthesized and subsequently deprotonated with a strong base like n-butyllithium to form a configurationally stable lithium α-fluoro carbanion salt. acs.org This chiral nucleophile can then react with various electrophiles, with the reaction proceeding with high enantioselectivity to create a new stereocenter. acs.org The high racemization barrier of these lithium α-(S)-trifluoromethylsulfonyl carbanion salts is a key factor in maintaining the stereochemical integrity throughout the reaction sequence. acs.org Following the construction of the fluorinated stereocenter, the sulfonyl group can be removed or transformed to afford the desired cyclopropane structure.

Diastereoselective Simmons-Smith Reactions

The Simmons-Smith reaction, a classic method for cyclopropane synthesis, involves an organozinc carbenoid that reacts stereospecifically with an alkene. researchgate.netmasterorganicchemistry.com This reaction can be rendered diastereoselective by the presence of a directing group, such as a hydroxyl or amine group, on the alkene substrate.

In the context of synthesizing 2-fluorocyclopropanamine precursors, a diastereoselective Simmons-Smith cyclopropanation of a chiral fluorinated allylic amine or a related derivative is a viable strategy. The directing group on the substrate coordinates to the zinc carbenoid, delivering the methylene (B1212753) group to a specific face of the double bond. rochester.edu For example, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene with a Simmons-Smith reagent yields the syn-cyclopropane as a single diastereoisomer. nih.gov By carefully choosing the substrate and protecting groups, one can control the stereochemical outcome to favor the formation of the desired (1S,2R) diastereomer. rochester.edunih.gov The reaction is known for its compatibility with a wide range of functional groups. masterorganicchemistry.com

Resolution and Purification Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is critical for the application of chiral compounds. When a synthetic route produces a mixture of stereoisomers, resolution and purification techniques are employed to isolate the desired enantiomer.

Optical Resolution for Preparation of Specific Enantiomers

Optical resolution is a fundamental technique for separating a racemic mixture into its constituent enantiomers. youtube.com Since enantiomers possess identical physical properties such as boiling point and solubility, their separation requires a chiral environment. youtube.comnih.gov A common method is classical resolution, which involves reacting the racemic mixture (e.g., racemic 2-fluorocyclopropanamine) with a single enantiomer of a chiral resolving agent. youtube.com

This reaction forms a pair of diastereomers. nih.gov Unlike enantiomers, diastereomers have different physical properties, such as solubility. nih.gov This difference allows for their separation by conventional laboratory techniques like fractional crystallization or chromatography. nih.gov Once the diastereomers are separated, the resolving agent is cleaved from the desired enantiomer, yielding the enantiomerically pure this compound.

Chromatographic Methods for Stereoisomer Separation

Chromatography is a powerful tool for the separation of stereoisomers. Chiral column chromatography is a direct method for resolving enantiomers from a racemic mixture. This technique utilizes a stationary phase that is itself chiral.

The two enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. The differing interactions are based on the three-dimensional fit between the enantiomers and the chiral environment of the column, akin to a handshake. Alternatively, if the mixture consists of diastereomers, they can often be separated using standard, achiral chromatography techniques (like gas chromatography or HPLC) due to their distinct physical properties. Porous graphitic carbon or PFP (pentafluorophenyl) columns can show unique selectivities for separating halogenated isomers.

Strategies for Fluorine and Amine Group Introduction and Manipulation

The precise and stereocontrolled installation of both the fluorine atom and the amino group onto the cyclopropane core is paramount for the synthesis of this compound. Modern synthetic strategies have addressed these challenges through innovative catalytic and stereoselective transformations.

Stereoselective Introduction of the Fluorine Atom

The introduction of the fluorine atom with the correct stereochemistry is a critical step in the synthesis of the target compound. Recent advancements have focused on the stereoselective cyclopropanation of fluorinated olefins.

A notable and effective method involves the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters. nih.govprinceton.edu This process has been shown to be a viable route for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, a key intermediate for this compound. nih.govprinceton.edu The reaction proceeds with high stereoselectivity, establishing the desired relative configuration of the fluorine atom and the carboxyl group precursor on the cyclopropane ring. nih.govprinceton.edu

Recent research has also explored the asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. nih.gov While this method focuses on difluorinated compounds, the underlying principles of using chiral catalysts to control the stereochemistry of cyclopropanation are highly relevant for the synthesis of mono-fluorinated analogues. nih.gov

| Method | Catalyst/Reagent | Substrate | Key Intermediate | Stereoselectivity | Reference |

| Catalytic Cyclopropanation | Rhodium catalyst | 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters | cis-2-fluorocyclopropanecarboxylic acid | High | nih.govprinceton.edu |

| Biocatalytic Cyclopropanation | Engineered myoglobin-based catalysts | Fluoroalkenes and diazo compounds | Chiral fluorinated cyclopropanes | High diastereo- and enantiocontrol | nih.gov |

Installation of the Amino Functionality in a Stereodefined Manner

Once the fluorinated cyclopropane scaffold is established, the next crucial step is the stereodefined installation of the amino group. A common and effective strategy involves the conversion of a carboxylic acid group, which is often a product of the initial cyclopropanation, into the desired amine.

The Curtius rearrangement is a widely used method for this transformation. beilstein-journals.orgnih.gov This reaction proceeds with retention of configuration, ensuring that the stereochemistry established during the cyclopropanation step is transferred to the final amine product. The process typically involves the conversion of the carboxylic acid to an acyl azide (B81097), which then rearranges to an isocyanate, followed by hydrolysis to the amine. A modified Weinstock protocol for the Curtius degradation has been successfully applied in the synthesis of related cyclopropylamines. beilstein-journals.org

The synthesis of fluorinated cyclopropyl (B3062369) amino acid analogues has been reported, starting from a unique fluorinated cyclopropane scaffold. nih.gov These syntheses demonstrate the feasibility of incorporating the amino functionality into a pre-existing fluorinated cyclopropane ring, providing a pathway to a variety of functionalized analogues. nih.gov

| Method | Precursor | Key Transformation | Stereochemical Outcome | Reference |

| Curtius Degradation | Carboxylic acid | Acyl azide → Isocyanate → Amine | Retention of configuration | beilstein-journals.orgnih.gov |

| Functional Group Interconversion | Fluorinated cyclopropane scaffold | Introduction of amino acid moieties | Access to diverse analogues | nih.gov |

Scalable Synthetic Protocols and Process Development

The transition from laboratory-scale synthesis to multigram production is a critical aspect of chemical development, particularly for compounds of pharmaceutical interest. The development of scalable and robust synthetic routes for fluorinated cyclopropanamine analogues is an area of active research.

Multigram Synthesis of Fluorinated Cyclopropanamine Analogues

While a specific multigram synthesis of this compound is not extensively detailed in the public domain, scalable syntheses of closely related analogues provide valuable insights into potential large-scale production strategies.

A biocatalytic approach has been shown to be effective for the gram-scale synthesis of a key gem-difluorinated cyclopropane intermediate. nih.gov This highlights the potential of biocatalysis in providing access to significant quantities of chiral fluorinated building blocks. The scalability of biocatalytic processes is often advantageous due to mild reaction conditions and high selectivity. nih.gov

Furthermore, a scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been developed, which is amenable to producing 50-gram quantities and larger. beilstein-journals.orgnih.gov This process utilizes a Curtius degradation of a readily accessible carboxylic acid. beilstein-journals.orgnih.gov The robustness and reproducibility of this route suggest that similar strategies could be adapted for the large-scale production of this compound. The key to the scalability of this process was moving away from a less reliable patented protocol to a more reproducible method involving the Weinstock protocol for the Curtius degradation. beilstein-journals.org

The development of a multigram-scale total synthesis of other complex molecules has also highlighted innovations such as the use of highly selective auxiliaries and efficient reaction conditions that minimize the need for extensive purification, which are key considerations for scalable synthesis. chemrxiv.org

| Compound/Analogue | Scale | Key Methodologies | Noteworthy Features | Reference |

| gem-Difluorinated cyclopropane intermediate | Gram-scale | Biocatalytic cyclopropanation | High stereocontrol, mild conditions | nih.gov |

| (1-Cyclopropyl)cyclopropylamine hydrochloride | 50 g and larger | Curtius degradation (Weinstock protocol) | Reproducible, avoids chromatography of key intermediate | beilstein-journals.orgnih.gov |

Principles of Stereoisomerism in Monofluorinated Cyclopropanamines

Monofluorinated cyclopropanamines, such as 2-fluorocyclopropanamine, can exist as multiple stereoisomers due to the presence of chiral centers. The cyclopropane ring's rigidity restricts bond rotation, leading to geometric isomerism (cis/trans) and, with appropriate substitution, enantiomerism. In the case of this compound, the molecule has two stereocenters, C1 and C2, giving rise to the possibility of four stereoisomers.

The absolute configuration of each stereocenter in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgwikipedia.org This systematic method allows for the unambiguous naming of stereoisomers. wikipedia.org

To assign the configuration, each substituent attached to a stereocenter is given a priority based on the atomic number of the atom directly bonded to the chiral center. libretexts.orgvanderbilt.edu Higher atomic numbers receive higher priority. libretexts.orgwikipedia.org If there's a tie, one moves to the next atoms along the chains until a point of difference is found. libretexts.orgvanderbilt.edu For the this compound molecule, the priorities at each stereocenter are determined as follows:

At the C1 stereocenter:

-NH₂ (Amine group): The nitrogen atom has a higher atomic number than carbon.

-C2(H)(F)- (The carbon atom bonded to fluorine): This carbon takes precedence over the other cyclopropyl carbon.

-C3H₂- (The methylene carbon of the cyclopropane ring):

-H (Hydrogen atom): Hydrogen always has the lowest priority. libretexts.org

With the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 is traced. libretexts.org For the (1S) configuration, this sequence is counter-clockwise. libretexts.org

At the C2 stereocenter:

-F (Fluorine atom): Fluorine has the highest atomic number among the substituents.

-C1(H)(NH₂)- (The carbon atom bonded to the amine group):

-C3H₂- (The methylene carbon of the cyclopropane ring):

-H (Hydrogen atom):

For the (2R) configuration, with the hydrogen atom oriented away, the path from the highest to the lowest priority substituent is clockwise. libretexts.org The treatment of cyclic structures in the CIP system involves creating acyclic digraphs to resolve priorities when necessary. yale.edu

Factors Influencing Diastereoselectivity and Enantioselectivity in Cyclopropanation

The synthesis of fluorinated cyclopropanes often involves cyclopropanation reactions, where controlling diastereoselectivity and enantioselectivity is crucial. Several factors influence the stereochemical outcome of these reactions.

Catalyst and Ligand Choice: The use of chiral catalysts and ligands is a primary strategy for achieving high enantioselectivity. scholaris.cacdnsciencepub.com For instance, zinc carbenoids in combination with chiral dioxaborolane ligands have been effective in the enantioselective cyclopropanation of fluoro-substituted allylic alcohols, yielding fluorocyclopropanes with excellent enantioselectivities. scholaris.cacdnsciencepub.com Similarly, rhodium catalysts like Rh₂(S)-BTPCP)₄ have shown high efficiency in certain cyclopropanation reactions. acs.org

Substrate Control: The structure of the starting material, particularly the presence of directing groups, significantly influences diastereoselectivity. Chiral allylic alcohols can direct the cyclopropanation, leading to high diastereoselectivities. acs.orgacs.org Pre-forming an allylic zinc alkoxide has been shown to be important for achieving high diastereoselectivity in fluorocyclopropanation. acs.org

Reaction Conditions: Temperature, solvent, and pressure can also affect the stereochemical outcome. For example, the enantioselectivity of a cyclopropanation reaction using a dirhodium catalyst in supercritical fluoroform was found to be pressure-dependent. nih.gov

Nature of Substituents: The electronic properties of substituents on the alkene can impact reactivity and selectivity. While both electron-donating and electron-withdrawing groups on aryl substituents of fluoroallylic alcohols were well-tolerated in certain zinc-mediated cyclopropanations, the position of the fluorine atom on the alkene can influence reactivity. scholaris.ca

Table 1: Influence of Reaction Parameters on Stereoselectivity in Fluorocyclopropanation

| Factor | Influence on Stereoselectivity | Example |

| Chiral Ligand | High enantioselectivity | Chiral dioxaborolane ligand with zinc carbenoids leads to >90% ee. scholaris.cacdnsciencepub.com |

| Directing Group | High diastereoselectivity | Hydroxyl group in chiral allylic alcohols directs the approach of the carbenoid. acs.orgacs.org |

| Pressure | Can alter enantioselectivity | Pressure changes in supercritical fluoroform affect the dielectric constant, influencing enantioselectivity. nih.gov |

| Substituent Electronics | Can affect reactivity, less impact on selectivity | Electron-donating and withdrawing groups on aryl rings showed little effect on enantioselectivity in some cases. scholaris.ca |

Enantioselective Construction of Fluorinated Tertiary Stereogenic Carbon Centers

The C2 carbon in this compound is a tertiary stereogenic center bearing a fluorine atom. The creation of such centers with high enantioselectivity is a significant challenge in synthetic chemistry, relevant to drug design. acs.org

Recent advances have focused on organocatalytic and metal-catalyzed methods. For instance, organocatalytic fluorocyclization reactions of 1,1-disubstituted styrenes using chiral iodine(III)-catalysts have been developed to create fluorinated tetrahydrofurans and pyrrolidines containing tertiary C-F stereocenters with up to 96% enantiomeric excess (ee). acs.orgnih.gov While not directly forming a cyclopropane, this highlights the progress in creating chiral C-F bonds.

Another approach involves the catalytic asymmetric coupling of aryl alkyl ketenes with an electrophilic fluorine source, such as N-fluorodibenzenesulfonimide (NFSI), to produce tertiary α-fluoroesters with high enantioselectivity. acs.org Nickel-hydride catalyzed hydroalkylation of fluoroalkenes has also emerged as a powerful method for the enantio- and diastereoselective synthesis of molecules with adjacent stereogenic centers, one of which is a C-F bond. nih.gov These methods underscore the developing toolkit available for the stereocontrolled introduction of fluorine at a tertiary carbon.

Stereochemical Retention and Inversion During Transformations

Once the chiral fluorocyclopropane (B157604) core is established, subsequent chemical transformations must proceed with predictable stereochemical outcomes. Reactions at the stereocenters can result in either retention or inversion of the configuration.

Inversion of Configuration: This is a hallmark of bimolecular nucleophilic substitution (Sₙ2) reactions. youtube.comlibretexts.org If a leaving group at one of the stereocenters of a fluorocyclopropane derivative is replaced via an Sₙ2 mechanism, the nucleophile will attack from the side opposite to the leaving group, leading to an inversion of the stereocenter's configuration. youtube.comlibretexts.org This "backside attack" results in a predictable change from an (R) to an (S) configuration, or vice versa. libretexts.orgyoutube.com A sequence of two Sₙ2 reactions can result in a net retention of configuration, a process known as double inversion. youtube.comyoutube.com

The stereochemical fate during a transformation is thus highly dependent on the reaction mechanism. For a molecule like this compound, converting the amine to a different functional group or performing reactions on the cyclopropane ring would require careful consideration of the chosen reagents and conditions to either preserve or controllably invert the established stereocenters.

V. Advanced Applications of 1s,2r 2 Fluorocyclopropanamine in Organic Synthesis and Medicinal Chemistry

Strategic Utilization as a Chiral Building Block in Complex Molecule Synthesis

(1S,2R)-2-Fluorocyclopropanamine serves as a critical chiral building block in the asymmetric synthesis of complex molecules. Its rigid cyclopropyl (B3062369) scaffold introduces conformational constraint, which can be advantageous in locking a molecule into a biologically active conformation. The presence of both an amine and a fluorine atom on adjacent stereocenters provides distinct points for further chemical modification, allowing for the construction of intricate molecular architectures with high stereochemical control. Synthetic chemists leverage this pre-defined stereochemistry to build elaborate structures, avoiding the need for challenging stereoselective reactions later in a synthetic sequence. This approach has been instrumental in the efficient total synthesis of various natural products and designed molecules. researchgate.net

Design and Synthesis of Fluorinated Bioactive Analogues

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles. This compound is a key precursor in the synthesis of a variety of fluorinated bioactive analogues, where the fluorine atom is strategically placed to improve metabolic stability, binding affinity, and membrane permeability.

A prominent application of this compound is its role as a precursor in the synthesis of advanced fluoroquinolone antibiotics, most notably Sitafloxacin (DU-6859). caymanchem.com Sitafloxacin is a broad-spectrum antibiotic effective against a wide range of bacteria, including resistant strains. caymanchem.com The (1S,2R)-2-fluorocyclopropyl group at the N-1 position of the quinolone core is crucial for its potent activity. It is understood that this substituent plays a key role in the interaction with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones. caymanchem.comnih.gov The specific stereochemistry of the fluorocyclopropyl moiety is essential for optimal binding and inhibitory activity.

Table 1: Details of Sitafloxacin

| Property | Value |

| Formal Name | 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid |

| CAS Number | 127254-12-0 |

| Molecular Formula | C₁₉H₁₈ClF₂N₃O₃ |

| Molecular Weight | 425.8 g/mol |

| Synonyms | DU-6859, DU-6859a |

This data is compiled from publicly available chemical information. caymanchem.com

The unique three-dimensional shape and electronic properties of the (1S,2R)-2-fluorocyclopropyl group make it an attractive component for designing novel pharmacophores in drug discovery. A pharmacophore defines the essential spatial arrangement of features necessary for a molecule to interact with a specific biological target. By incorporating this fluorinated cyclopropylamine (B47189), medicinal chemists can explore new chemical space and develop compounds with novel mechanisms of action or improved selectivity. nih.gov Its rigid structure helps to reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. The fluorine atom can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's binding pocket.

This compound and its derivatives have been utilized in the synthesis of potent and selective enzyme inhibitors. For instance, it has been incorporated into molecules targeting phosphoinositide 3-kinase alpha (PI3K-α), a key enzyme in cell signaling pathways that is often dysregulated in cancer. nih.govresearchgate.net The specific stereochemistry and fluorine substitution can contribute to isoform selectivity, which is crucial for minimizing off-target effects. nih.gov

Similarly, this building block has found application in the development of inhibitors for Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component of the innate immune response and a target for inflammatory diseases. nih.gov The introduction of the fluorocyclopropyl group can enhance the potency and pharmacokinetic properties of these inhibitors.

Table 2: Examples of Enzyme Inhibitors Synthesized Using this compound Derivatives

| Target Enzyme | Therapeutic Area | Reference |

| PI3K-α | Oncology | nih.govresearchgate.net |

| IRAK4 | Inflammatory Diseases | nih.gov |

In medicinal chemistry, isosteres are substituents or groups with similar physical or chemical properties that can be used to replace other chemical groups in a drug molecule. This compound can be used to create fluorinated isosteres of other chemical moieties. rsc.org For example, the fluorocyclopropyl group can act as a bioisostere for other small alkyl or cycloalkyl groups, but with the added benefits of fluorine's electronic properties. rsc.orgnih.gov This substitution can lead to improved metabolic stability by blocking sites of oxidation, and can also modulate the acidity or basicity of nearby functional groups, which can impact a drug's absorption and distribution. nih.govnih.gov

Modulating Biological Activity through Fluorine Introduction

Impact on Hydrogen Bonding and pKa Values

The introduction of a fluorine atom onto the cyclopropyl ring in close proximity to the amine group significantly alters the electronic environment of the nitrogen atom. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which has a direct and predictable impact on the basicity of the amine. acs.org This effect decreases the electron density on the nitrogen, making it a weaker base and consequently lowering its pKa value. acs.orgfu-berlin.de

The reduction in pKa is a critical feature in drug design. For an amine to be protonated at physiological pH (around 7.4), its pKa generally needs to be above this value. However, a very high pKa can lead to undesirable characteristics, such as increased potential for hERG channel interactions or poor cell permeability. By lowering the pKa, the (1S,2R)-2-fluorocyclopropylamine group can help mitigate these liabilities. The extent of this pKa reduction is influenced by the stereochemical relationship between the fluorine and the amine.

The presence of fluorine also modulates the hydrogen bonding capabilities of the amine. While the primary amine can still act as a hydrogen bond donor, the reduced basicity of the nitrogen makes it a weaker hydrogen bond acceptor. This alteration in hydrogen bonding strength can have significant consequences for a molecule's interaction with its biological target. In some cases, a weaker hydrogen bond may be desirable to achieve optimal binding kinetics or to disrupt an unfavorable interaction in an active site.

A study on α-fluoro acid and α-fluoro amide analogs of acetyl-CoA as inhibitors of citrate (B86180) synthase demonstrated that the binding affinities were consistent with the strengths of hydrogen bonds, which were influenced by the matching of pKa values between hydrogen bond donors and acceptors. nih.gov This highlights the intricate relationship between pKa, hydrogen bonding, and biological activity.

Table 1: Comparison of pKa Values for Amines

| Compound | pKa |

|---|---|

| Ethylamine (B1201723) | >10 acs.org |

| β,β,β-trifluoroethylamine | 5.7 acs.org |

Influence on Metabolic Stability and Cell Permeability

The impact of the 2-fluorocyclopropylamine group on cell permeability is multifaceted. The reduction in the amine's pKa can lead to a lower proportion of the compound being in its charged, protonated state at physiological pH. The neutral form of a molecule generally has higher lipophilicity and is more readily able to cross cell membranes via passive diffusion. Therefore, the strategic introduction of this moiety can enhance oral bioavailability and penetration into target tissues, including the central nervous system. nih.gov

Table 2: Effects of Fluorination on Physicochemical Properties

| Property | General Effect of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increased, particularly against oxidation | yuntsg.comnih.gov |

| Cell Permeability | Can be increased due to lower pKa | nih.gov |

| P-glycoprotein (Pgp) Efflux | Can be increased in some cases | cambridgemedchemconsulting.comnih.gov |

Stereochemical Importance in Receptor Recognition and Biological Potency

The rigid, three-dimensional structure of the cyclopropane (B1198618) ring in this compound plays a crucial role in its application as a bioisostere and a conformational constraint in drug design. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. cambridgemedchemconsulting.comyoutube.com The 2-fluorocyclopropylamine group can be used to replace other functionalities, often with the goal of improving potency, selectivity, or pharmacokinetic properties while maintaining the key binding interactions.

The specific stereochemistry, (1S,2R), is of paramount importance as biological systems, such as enzyme active sites and receptor binding pockets, are chiral environments. The precise spatial arrangement of the amine and fluorine substituents determines how the molecule fits into its target and interacts with specific amino acid residues. A change in stereochemistry can lead to a dramatic loss of biological activity, highlighting the importance of stereocontrolled synthesis of this building block.

The conformational rigidity of the cyclopropane ring restricts the rotational freedom of the molecule, which can be advantageous in several ways. It can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing binding affinity. This conformational constraint can also improve selectivity by disfavoring binding to off-target proteins that may require a different conformation for interaction. Theoretical studies on related structures like 2-fluorocyclohexanone (B1314666) have shown that the presence and orientation of the fluorine atom significantly influence the conformational equilibrium of the ring. nih.gov

The replacement of a less rigid ethylamine or a simple cyclopropylamine with the (1S,2R)-2-fluorocyclopropylamine moiety can therefore lead to a more potent and selective drug candidate due to the optimized and fixed orientation of the key interacting groups.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethylamine |

| β,β,β-trifluoroethylamine |

| Acetyl-CoA |

| 2-Fluorocyclohexanone |

Vi. Computational and Theoretical Studies on 1s,2r 2 Fluorocyclopropanamine and Analogues

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules, such as their three-dimensional structure and the distribution of electrons. nih.gov For fluorinated cyclopropylamines, these calculations reveal the profound influence of the fluorine atom on the molecule's preferred shape (conformation) and electronic environment. rsc.org

Studies using methods like Møller-Plesset second-order perturbation theory (MP2) have been employed to analyze the conformational preferences of diastereoisomeric 2-fluorocyclopropylamines, including the trans isomer, (1S,2R)-2-fluorocyclopropanamine. rsc.org These calculations show that the rotational profile of the amino group in trans-2-fluorocyclopropylamine is very similar to that of the parent cyclopropylamine (B47189). rsc.org However, the stability of different conformers is altered by the fluorine substituent.

The global minimum energy conformer for trans-2-fluorocyclopropanamine is one where the nitrogen lone pair is oriented away from the fluorine atom. rsc.org The presence of fluorine also influences the basicity of the amine. Theoretical calculations of gas-phase proton affinities (PA) show a significant difference between the cis and trans isomers, which correlates well with experimentally measured pKₐ values of related fluorinated 2-phenylcyclopropylamines. rsc.org These differences in stability and basicity are attributed to stereoelectronic effects, specifically hyperconjugative interactions between the C-F bond, the C-C bonds of the cyclopropane (B1198618) ring, and the nitrogen lone pair. rsc.org

Table 1: Calculated Gas Phase Proton Affinities (PA) and Relative Stabilities of Cyclopropylamine and 2-Fluorocyclopropylamine Conformers. This table is generated based on data reported in computational chemistry studies.

| Compound | Conformer | Calculated PA (kcal mol⁻¹) | Relative Stability (kcal mol⁻¹) |

| Cyclopropylamine | s-trans-1a | 217.6 | 2.0 |

| Cyclopropylamine | gauche-1b | - | 0.0 |

| trans-2-Fluorocyclopropylamine | trans-2a | 209.3 | 0.0 |

| cis-2-Fluorocyclopropylamine | cis-2c | 215.6 | 2.57 |

Data sourced from MP2 and SCS-MP2 calculations. rsc.org

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This analysis is crucial in drug discovery for understanding how a compound might interact with its biological target to elicit a response. nih.gov

For analogues of this compound, molecular docking studies have been instrumental in elucidating their binding modes at specific receptors. For example, a series of fluorinated (2-phenylcyclopropyl)methylamines were designed as agonists for the serotonin (B10506) 5-HT₂C receptor. nih.gov Docking studies using crystal structures of the 5-HT₂C receptor revealed that these fluorinated compounds likely adopt binding poses similar to previously known non-fluorinated agonists. nih.gov

The analysis of ligand-target interactions identifies key amino acid residues within the receptor's binding pocket that form favorable contacts with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For the fluorinated cyclopropylmethylamines, key interactions with residues in the 5-HT₂C receptor were identified, helping to rationalize the observed high potency of these compounds. nih.gov Such studies provide a structural basis for the observed activity and guide the design of new analogues with improved affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwalisongo.ac.id QSAR models use molecular descriptors—numerical representations of molecular properties—to predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in drug development. nih.govnih.gov

A QSAR model is built using a "training set" of molecules with known activities. nih.gov Descriptors can be 1D (e.g., pKₐ, logP), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). nih.govfrontiersin.org The resulting model's predictive power is then validated using a "test set" of molecules not used in its creation. nih.gov

While a specific QSAR model for this compound is not prominently featured in the literature, the principles are applied in studies of its analogues. For instance, the systematic evaluation of a series of fluorinated (2-phenylcyclopropyl)methylamines at 5-HT₂ receptors provides the foundational data for a potential QSAR study. nih.gov The observed activities (EC₅₀ values) can be correlated with calculated molecular descriptors to understand which properties are key for potent agonism.

Table 2: Structure-Activity Relationship Data for Fluorinated 5-HT₂C Agonists. This table is generated based on data for analogues of this compound.

| Compound | 5-HT₂C Agonism (EC₅₀, nM) | 5-HT₂C Agonism (Eₘₐₓ, %) | Selectivity (2B/2C) |

| (+)-1 (Parent Compound) | 5.2 | 108 | 7 |

| (+)-21a (Fluorinated Analogue) | 4.7 | 98 | 2 |

| (+)-21b (Fluorinated Analogue) | 4.3 | 101 | >233 |

| (+)-21c (Fluorinated Analogue) | 2.1 | 102 | 11 |

Data sourced from a study on fluorinated 2-phenylcyclopropylmethylamine derivatives. nih.gov

This data demonstrates how fluorine substitution impacts activity and selectivity, providing the essential input for developing a predictive QSAR model. nih.gov

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular electrostatic potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are invaluable for predicting molecular interactions, as they show regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netyoutube.com

The introduction of a highly electronegative fluorine atom significantly perturbs the electrostatic potential of the cyclopropane ring. rsc.org Theoretical calculations show that stereoelectronic effects, such as hyperconjugation, lead to distinct local charge distributions in the diastereomers of 2-fluorocyclopropylamine. rsc.org This charge distribution directly impacts the molecule's properties, including its basicity and ability to form intermolecular interactions like hydrogen bonds. nih.gov

Analysis of partial atomic charges, calculated using various quantum chemical schemes (e.g., CHELPG, Mulliken), provides a quantitative measure of the charge distribution. nih.gov For fluorinated cyclopropylamines, the nitrogen atom's partial charge is a key factor controlling basicity. However, studies have shown that for these specific molecules, the hybridization of the nitrogen lone pair, which is also influenced by the fluorine atom, plays a more dominant role in determining basicity than the charge on the nitrogen atom itself. rsc.org This highlights the complex interplay of electronic effects that can be unraveled through detailed charge distribution analysis. nih.gov

Theoretical Insights into Fluorine's Influence on Molecular Properties

The substitution of hydrogen with fluorine imparts unique properties to organic molecules, an effect well-documented in medicinal chemistry. nih.gov Theoretical studies provide a framework for understanding the origins of these effects.

In this compound and its analogues, fluorine's influence stems from several factors:

Inductive Effect: As the most electronegative element, fluorine withdraws electron density from the carbon skeleton. This effect is a primary contributor to the observed decrease in the basicity (lower pKₐ) of the amino group compared to non-fluorinated cyclopropylamine. rsc.orgacs.org

Stereoelectronic Effects: Hyperconjugation, an interaction involving the overlap of filled and empty orbitals, is particularly important in fluorinated cyclopropanes. The orientation of the C-F bond relative to the cyclopropane ring and the amino group can lead to stabilization or destabilization of certain conformations, influencing the molecule's preferred shape and reactivity. rsc.org For example, the different basicities of cis- and trans-2-fluorocyclopropylamine are explained by differing hybridization of the nitrogen lone pair, a direct consequence of these stereoelectronic interactions. rsc.org

Conformational Control: The steric bulk of fluorine is only slightly larger than that of hydrogen, but its electronic demands can significantly restrict conformational freedom. By favoring specific conformations, fluorine can pre-organize a molecule for optimal binding to a biological target, potentially increasing its potency and selectivity. nih.govnih.gov

These theoretical insights not only explain the observed properties of existing fluorinated compounds but also provide a rational basis for the design of new molecules with fine-tuned characteristics for various applications.

Vii. Future Directions and Emerging Research Areas

Development of Next-Generation Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure fluorinated cyclopropanes like (1S,2R)-2-Fluorocyclopropanamine remains a significant challenge. Current research is focused on developing more efficient and highly stereoselective synthetic routes.

Recent advancements have highlighted biocatalytic strategies as a promising frontier. Engineered myoglobin-based catalysts have been successfully employed for the stereoselective synthesis of mono-fluorinated and gem-difluoro cyclopropanes. nih.gov These enzymatic systems can achieve excellent diastereoselectivity and enantioselectivity (up to 99:1 d.r. and 99% e.e.) for the cyclopropanation of a wide range of alkenes, a transformation that is often difficult to achieve with traditional chemocatalytic methods. nih.gov The utility of this approach has been demonstrated through the gram-scale synthesis of key fluorinated cyclopropane (B1198618) intermediates, underscoring its potential for industrial applications. nih.gov

Another area of active investigation is the development of novel chiral catalysts. For instance, rhodium-catalyzed cyclopropanation of fluorinated olefins with diazo compounds has been shown to be an effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, a precursor to fluorinated cyclopropylamines. nih.gov Future efforts will likely focus on designing new chiral ligands for transition metal catalysts to further improve the stereocontrol of these reactions. anr.fr The exploration of organocatalysis also presents a viable and environmentally friendly alternative for the asymmetric synthesis of these compounds.

Exploration of Novel Reactivity Patterns and Derivatizations

The strategic placement of the fluorine atom and the amine group on the cyclopropane ring in this compound imparts unique reactivity. Understanding and harnessing these reactivity patterns is crucial for synthesizing novel derivatives with tailored properties.

The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the amine group and the stability of the cyclopropane ring. Researchers are exploring reactions that selectively target either the amine or the C-F bond. For example, derivatization of the amine group through acylation, alkylation, or sulfonylation can lead to a diverse array of amides, secondary and tertiary amines, and sulfonamides with potentially interesting biological activities.

Furthermore, the fluorine atom itself can participate in or direct chemical transformations. While the C-F bond is generally strong, under specific conditions, it can be activated for nucleophilic substitution or elimination reactions. rsc.org The study of such reactions could open up new synthetic pathways to poly-functionalized cyclopropanes. For instance, derivatization techniques coupled with fluorescence detection have been investigated to enhance the analytical sensitivity for fluorinated nucleosides, a strategy that could be adapted for fluorinated cyclopropanamines. nih.gov

Expansion of Applications in Chemical Biology and Materials Science

The unique conformational constraints and electronic properties of fluorinated cyclopropanes make them attractive motifs for applications beyond traditional medicinal chemistry.

In chemical biology, this compound and its derivatives can serve as valuable molecular probes to study biological systems. The fluorine atom can be used as a reporter group in ¹⁹F NMR spectroscopy, allowing for the non-invasive monitoring of molecular interactions and cellular processes. The incorporation of this motif into peptides and other biomolecules can modulate their conformation and stability, providing tools to investigate protein folding and function. anr.fr The FLUORAAC project, for example, aims to incorporate fluorinated cyclopropane amino acids into peptide structures to study their three-dimensional structure and biological activities. anr.fr

In materials science, the introduction of fluorinated cyclopropane units into polymers and other materials can significantly alter their physical and chemical properties. The high polarity and low polarizability of the C-F bond can influence surface properties, thermal stability, and chemical resistance. Research in this area could lead to the development of novel fluorinated polymers with applications in areas such as advanced coatings, membranes, and electronic materials.

Advanced Computational Design and Prediction for Fluorinated Cyclopropanamines

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. nih.govnih.gov These methods offer the potential to accelerate the discovery and development of new fluorinated cyclopropanamines with desired properties, reducing the need for extensive and costly experimental work. nih.gov

Quantum mechanical calculations can provide detailed insights into the geometric and electronic structure of this compound and its derivatives. These calculations can help rationalize observed reactivity and predict the outcome of chemical reactions. Molecular dynamics simulations can be used to study the conformational preferences of these molecules and their interactions with biological targets such as proteins and enzymes.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of new, unsynthesized fluorinated cyclopropanamine analogs. nih.gov These predictive models, often powered by machine learning and artificial intelligence, can guide the design of new compounds with optimized characteristics for specific applications. anr.fr The use of in silico methods for predicting physicochemical properties, toxicity, and biological activity is a growing trend in drug discovery. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.